What is Abnormal Cannabidiol-D3
What is Abnormal Cannabidiol-D3
An In-depth Technical Guide to Abnormal Cannabidiol-D3 (Abn-CBD-D3) for Researchers and Drug Development Professionals
Executive Summary
Abnormal Cannabidiol (Abn-CBD) is a synthetic, non-psychoactive regioisomer of cannabidiol (CBD) that has garnered significant scientific interest due to its unique pharmacological profile. Unlike classical cannabinoids, Abn-CBD exerts its effects independently of the canonical CB1 and CB2 receptors, primarily acting as a selective agonist at the orphan G protein-coupled receptor 55 (GPR55). This distinct mechanism of action underpins its potential therapeutic applications in cardiovascular, inflammatory, neurological, and metabolic disorders. Abnormal Cannabidiol-D3 (Abn-CBD-D3) is the deuterated isotopologue of Abn-CBD, engineered for use as a high-fidelity internal standard in analytical quantification by mass spectrometry. This guide provides a comprehensive technical overview of the synthesis, pharmacology, and application of Abn-CBD and its deuterated analogue, Abn-CBD-D3, tailored for professionals in research and drug development.
Introduction: Differentiating Abnormal Cannabidiol
First identified in 1974, Abnormal Cannabidiol (Abn-CBD) is a synthetic isomer of CBD, distinguished by the alternative positioning of the pentyl chain on the resorcinol ring.[1] It can arise as a byproduct during the chemical synthesis of CBD, and it is not a naturally occurring phytocannabinoid found in the Cannabis plant.[2][3][4] This structural variance leads to a profound divergence in its pharmacological activity compared to CBD.
While CBD has a complex, multi-target pharmacology, it exhibits low affinity for CB1 and CB2 receptors and may act as an antagonist at GPR55.[5][6][7] In stark contrast, Abn-CBD is a potent agonist at GPR55 and also interacts with other novel cannabinoid targets like GPR18.[2][8][9] Crucially, Abn-CBD is devoid of the psychoactive or sedative effects associated with other cannabinoids, making it an attractive candidate for therapeutic development.[2]
The subject of this guide, Abn-CBD-D3, is an isotopically labeled variant of Abn-CBD. The "D3" signifies the replacement of three specific hydrogen atoms with their heavier isotope, deuterium. This modification renders the molecule chemically identical in its biological activity but distinguishable by mass in a mass spectrometer. Its primary and critical role is to serve as an internal standard for the precise and accurate quantification of Abn-CBD in complex biological and chemical matrices.[3][10][11]
Chemical Properties and Synthesis
Chemical Structure and Properties
Abn-CBD is a regioisomer of CBD, sharing the same molecular formula and mass but differing in the connectivity of its atoms.
-
IUPAC Name: 4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol[1][12]
-
Molecular Formula: C₂₁H₃₀O₂[12]
-
Molar Mass: 314.47 g·mol⁻¹[2]
Table 1: Physicochemical Properties of Abnormal Cannabidiol
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 314.5 g/mol | [12] |
| CAS Number | 22972-55-0 | [2] |
| Molecular Formula | C₂₁H₃₀O₂ | [12] |
| XLogP3 | 6.5 | [12] |
| Hydrogen Bond Donor Count | 2 | [12] |
| Hydrogen Bond Acceptor Count | 2 | [12] |
| Rotatable Bond Count | 6 |[12] |
Synthesis of Abnormal Cannabidiol (Abn-CBD)
Abn-CBD is typically produced via synthetic organic chemistry routes. One common approach involves the acid-catalyzed Friedel-Crafts alkylation of a substituted resorcinol (divarinol, in this case) with a suitable terpene alcohol, such as p-mentha-2,8-dien-1-ol.[13][14] The regioselectivity of this reaction can be controlled by kinetic versus thermodynamic conditions. Under certain acidic conditions, the formation of the "abnormal" isomer can be favored, though it often co-occurs with the "normal" CBD isomer.[13][14]
// Reactants Divarinol [label="Divarinol\n(5-pentylbenzene-1,3-diol)"]; Terpene [label="(+)-p-mentha-2,8-dien-1-ol"];
// Catalyst Catalyst [label="Lewis Acid Catalyst\n(e.g., BF3•OEt2, MsOH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Reaction Reaction [label="Friedel-Crafts Alkylation", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Products Abn_CBD [label="Abnormal CBD\n(Kinetic Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CBD [label="Normal CBD\n(Thermodynamic Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Flow Divarinol -> Reaction; Terpene -> Reaction; Catalyst -> Reaction [style=dashed]; Reaction -> Abn_CBD [label="Short Reaction Time\n(Kinetic Control)"]; Reaction -> CBD [label="Long Reaction Time\n(Thermodynamic Control)"]; } } Caption: Synthetic pathway for Abn-CBD vs. normal CBD.
Synthesis of Abnormal Cannabidiol-D3 (Abn-CBD-D3)
The synthesis of deuterated cannabinoids is a specialized process designed to introduce deuterium atoms at specific, stable positions within the molecule. For Abn-CBD-D3, this typically involves using a deuterated starting material.[15] A common strategy is to use a deuterated alkylating agent in the synthesis of the resorcinol precursor.[11]
Protocol 2.3.1: General Strategy for Abn-CBD-D3 Synthesis
-
Preparation of Deuterated Precursor: Synthesize a deuterated version of olivetol or a related resorcinol where the pentyl chain contains deuterium atoms. A method described for analogous compounds involves using [3H3]-methylmagnesium iodide for tritiation, which can be adapted for deuteration using a deuterated Grignard reagent.[15]
-
Coupling Reaction: A bromoalkane precursor is synthesized, and a copper-catalyzed coupling reaction with a deuterated methylmagnesium halide (e.g., CD₃MgI) is performed to create the deuterated pentyl side chain on the resorcinol ring.[15]
-
Condensation: The resulting deuterated resorcinol is then reacted with the appropriate chiral monoterpenoid alcohol (e.g., (1R,4S)-p-mentha-2,8-dien-1-ol) under controlled acidic conditions, analogous to the synthesis of unlabeled Abn-CBD.[15]
-
Purification: The final product, Abn-CBD-D3, is purified from the reaction mixture using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate it from unreacted starting materials and other isomers.
Pharmacology and Mechanism of Action
The primary distinction of Abn-CBD lies in its interaction with novel cannabinoid receptors, setting it apart from CBD and THC.
Receptor Binding Profile
Abn-CBD's actions are mediated through receptors other than CB1 and CB2.[2] Its most well-characterized target is GPR55, where it acts as a selective agonist.[9]
Table 2: Receptor Activation Profile of Abn-CBD
| Receptor Target | Activity | EC₅₀ Value | Notes | Source |
|---|---|---|---|---|
| GPR55 | Agonist | 2.5 µM | A putative cannabinoid receptor involved in various physiological processes. | [9] |
| CB1 | No significant activity | >30 µM | Lacks the psychoactive effects associated with CB1 agonists like THC. | [9] |
| CB2 | No significant activity | >30 µM | Does not primarily signal through the main immune-modulating cannabinoid receptor. | [9] |
| GPR18 | Proposed Agonist | - | Another orphan receptor implicated in cannabinoid signaling. | [2] |
| TRPV1 | - | - | While not fully characterized for Abn-CBD, related cannabinoids like CBD interact with TRPV1, suggesting a potential area for investigation. |[16][17] |
Signaling Pathways
Activation of GPR55 by Abn-CBD initiates a cascade of intracellular signaling events. GPR55 is coupled to Gα13 and Gαq G-proteins, leading to the activation of RhoA and PLC, respectively. This results in an increase in intracellular calcium ([Ca²⁺]i) and activation of downstream kinases like ERK, Akt, and MAP kinase.[2][8]
Physiological Effects
Preclinical studies have demonstrated a range of physiological effects stemming from Abn-CBD's unique mechanism of action:
-
Vasodilation: Abn-CBD induces relaxation of blood vessels and lowers blood pressure in animal models, suggesting potential for cardiovascular applications.[2][18][19]
-
Anti-inflammatory Action: It attenuates inflammation in models of colitis, promotes wound healing, and reduces the production of pro-inflammatory mediators like TNFα and nitrite in glial cells.[1][2][20]
-
Neuroprotection: Abn-CBD exhibits neuroprotective effects and has shown efficacy in animal models of Parkinson's disease by preventing motor deficits, an effect blocked by a GPR55 antagonist.[8][20]
Analytical Applications of Abnormal Cannabidiol-D3
The primary utility of Abn-CBD-D3 is as an internal standard for quantitative analysis using hyphenated chromatography-mass spectrometry techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution is the gold-standard for quantitative mass spectrometry. An internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control. An ideal IS behaves identically to the analyte of interest (in this case, Abn-CBD) during sample preparation, extraction, and ionization, but is distinguishable by the mass spectrometer.
Abn-CBD-D3 is an ideal IS because:
-
Co-elution: It has virtually the same chromatographic retention time as Abn-CBD.
-
Identical Ionization Efficiency: It ionizes with the same efficiency as Abn-CBD.
-
Mass Shift: It has a higher mass (+3 Da), allowing the mass spectrometer to differentiate it from the unlabeled analyte.
By measuring the ratio of the analyte signal to the IS signal, any variations in sample volume, extraction recovery, or instrument response are cancelled out, leading to highly accurate and precise quantification.
Experimental Protocol: Quantification of Abn-CBD in Plasma via LC-MS/MS
This protocol outlines a general workflow for the quantification of Abn-CBD in a biological matrix.
-
Sample Preparation:
-
To 100 µL of plasma sample, calibrator, or QC, add 10 µL of working internal standard solution (Abn-CBD-D3 in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (protein precipitation agent).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
-
Extraction:
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Inject 5 µL of the reconstituted sample onto a C18 reverse-phase column. Elute with a gradient of water and methanol (both containing 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific mass-to-charge (m/z) transitions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).
-
Abn-CBD Transition (example): Q1: 315.2 m/z → Q3: 193.1 m/z
-
Abn-CBD-D3 Transition (example): Q1: 318.2 m/z → Q3: 196.1 m/z
-
-
-
Data Analysis:
-
Integrate the peak areas for both the Abn-CBD and Abn-CBD-D3 transitions.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio versus the known concentration of the calibrators.
-
Determine the concentration of Abn-CBD in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.
-
// Workflow Stages Start [label="Plasma Sample\n(containing Abn-CBD)", shape=ellipse]; Spike [label="Spike with known amount\nof Abn-CBD-D3 (IS)"]; Precipitate [label="Protein Precipitation\n(e.g., Acetonitrile)"]; Centrifuge [label="Centrifugation"]; Extract [label="Supernatant Transfer\n& Evaporation"]; Reconstitute [label="Reconstitution in\nMobile Phase"]; Inject [label="LC-MS/MS Injection", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detect [label="MRM Detection\n(Analyte & IS Transitions)"]; Quantify [label="Calculate Peak Area Ratio\n& Quantify vs. Cal Curve", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Spike; Spike -> Precipitate; Precipitate -> Centrifuge; Centrifuge -> Extract; Extract -> Reconstitute; Reconstitute -> Inject; Inject -> Detect; Detect -> Quantify; } } Caption: LC-MS/MS quantification workflow using Abn-CBD-D3.
Therapeutic and Research Applications
While still in the preclinical stage, the research into Abn-CBD suggests several promising therapeutic avenues.[18]
Table 3: Summary of Preclinical Research on Abnormal Cannabidiol
| Area of Study | Model/System | Key Findings | Potential Implication | Source |
|---|---|---|---|---|
| Metabolic Disease | Obese-diabetic mice | Reduced plasma glucose, increased insulin, improved glucose tolerance and insulin sensitivity. | Treatment for type 2 diabetes. | [21] |
| Inflammatory Bowel Disease | Mouse model of colitis | Attenuated colitis, promoted wound healing, and inhibited neutrophil recruitment. | Treatment for Crohn's disease and ulcerative colitis. | [1][2] |
| Neurological Disorders | MPTP mouse model of Parkinson's Disease | Prevented motor deficits and induced morphological changes in microglia. | Neuroprotective therapy for Parkinson's disease. | [8] |
| Cardiovascular Health | Anesthetized rats and isolated arteries | Produced vasodilation and lowered blood pressure. | Treatment for hypertension and vascular disorders. | [2][19] |
| Neuroinflammation | Primary glial cell co-cultures | Reduced LPS-induced production of TNFα and nitrite. | Mitigating neuroinflammatory processes in disease. |[20] |
Challenges and Future Directions
The development of Abn-CBD as a therapeutic agent faces several hurdles:
-
Limited Clinical Data: The vast majority of evidence is from in vitro and animal studies; human clinical trials are needed to establish safety and efficacy.[18]
-
Pharmacokinetics: Detailed absorption, distribution, metabolism, and excretion (ADME) studies in humans are required.
-
Regulatory Pathway: As a synthetic cannabinoid derivative, Abn-CBD will face significant regulatory scrutiny.[18]
Future research should focus on elucidating the complete signaling network of GPR55 and other potential targets, conducting rigorous, placebo-controlled clinical trials, and optimizing synthetic routes for large-scale, GMP-compliant production.
Conclusion
Abnormal Cannabidiol represents a novel class of cannabinoid-like molecules with a distinct pharmacological profile centered on the GPR55 receptor. Its lack of psychoactivity and promising preclinical data in inflammatory, cardiovascular, and neurological models make it a compelling candidate for further drug development. The deuterated analogue, Abnormal Cannabidiol-D3, is an indispensable tool for researchers, providing the analytical robustness required to accurately quantify Abn-CBD in biological systems and advance its journey from the laboratory to potential clinical applications. Continued investigation into this unique molecule may unlock new therapeutic strategies for a range of challenging diseases.
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